molecular formula C28H24N4O8S2 B1594601 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]- CAS No. 25738-35-6

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]-

Cat. No.: B1594601
CAS No.: 25738-35-6
M. Wt: 608.6 g/mol
InChI Key: SEXWRZHFWPOWFA-VAWYXSNFSA-N
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and phenylamino carbonyl groups connected via an ethenediyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]- typically involves the reaction of benzenesulfonic acid derivatives with phenylamino carbonyl compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification systems to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield amine derivatives .

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[(phenylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

25738-35-6

Molecular Formula

C28H24N4O8S2

Molecular Weight

608.6 g/mol

IUPAC Name

5-(phenylcarbamoylamino)-2-[(E)-2-[4-(phenylcarbamoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C28H24N4O8S2/c33-27(29-21-7-3-1-4-8-21)31-23-15-13-19(25(17-23)41(35,36)37)11-12-20-14-16-24(18-26(20)42(38,39)40)32-28(34)30-22-9-5-2-6-10-22/h1-18H,(H2,29,31,33)(H2,30,32,34)(H,35,36,37)(H,38,39,40)/b12-11+

InChI Key

SEXWRZHFWPOWFA-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O

25738-35-6

Origin of Product

United States

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